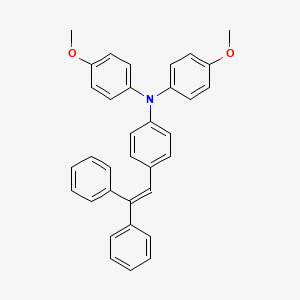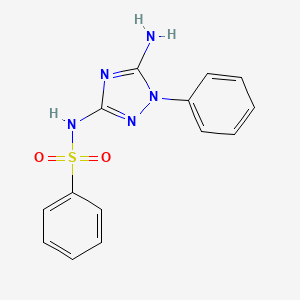
4-(2,2-Diphenylethenyl)-N,N-bis(4-methoxyphenyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,2-Diphenylethenyl)-N,N-bis(4-methoxyphenyl)aniline is an organic compound with the molecular formula C33H27NO. This compound is known for its unique structural features, which include a diphenylethenyl group and two methoxyphenyl groups attached to an aniline core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diphenylethenyl)-N,N-bis(4-methoxyphenyl)aniline typically involves the reaction of 4-methoxyaniline with 2,2-diphenylethenyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone or dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is often employed to make the process more sustainable .
化学反应分析
Types of Reactions
4-(2,2-Diphenylethenyl)-N,N-bis(4-methoxyphenyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the diphenylethenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Brominated or nitrated aromatic compounds.
科学研究应用
4-(2,2-Diphenylethenyl)-N,N-bis(4-methoxyphenyl)aniline has several scientific research applications:
Organic Electronics: Used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photonics: Employed in the development of photonic devices due to its unique optical properties.
Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 4-(2,2-Diphenylethenyl)-N,N-bis(4-methoxyphenyl)aniline in its various applications involves its ability to participate in electron transfer processes. In organic electronics, it functions as a hole-transport material by facilitating the movement of positive charges through the device.
相似化合物的比较
Similar Compounds
- 4-(2,2-Diphenylethenyl)-N-phenylaniline
- 4-(2,2-Diphenylethenyl)-N,N-dimethylaniline
- 4-(2,2-Diphenylethenyl)-N,N-bis(4-chlorophenyl)aniline
Uniqueness
4-(2,2-Diphenylethenyl)-N,N-bis(4-methoxyphenyl)aniline is unique due to the presence of methoxy groups, which enhance its electron-donating properties. This makes it particularly suitable for applications in organic electronics and photonics, where efficient charge transport is crucial. Additionally, the compound’s structural features allow for easy modification, enabling the synthesis of a wide range of derivatives with tailored properties .
属性
CAS 编号 |
89115-10-6 |
|---|---|
分子式 |
C34H29NO2 |
分子量 |
483.6 g/mol |
IUPAC 名称 |
4-(2,2-diphenylethenyl)-N,N-bis(4-methoxyphenyl)aniline |
InChI |
InChI=1S/C34H29NO2/c1-36-32-21-17-30(18-22-32)35(31-19-23-33(37-2)24-20-31)29-15-13-26(14-16-29)25-34(27-9-5-3-6-10-27)28-11-7-4-8-12-28/h3-25H,1-2H3 |
InChI 键 |
BOMVCWYAUSVTFF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14168809.png)

![{[2,6-Bis(3-methylbut-2-en-1-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14168817.png)




![(3aS,10cS)-2-[2-(diethylamino)ethyl]-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B14168848.png)


![N'-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide](/img/structure/B14168881.png)
